2-Ethyl-6-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-ethyl-6-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-10-5-4-9-8-11(14-2)6-7-12(9)13-10/h4-8H,3H2,1-2H3 |
InChI Key |
LKVGOJUQDXXVEE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Analytical Characterization Techniques in Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethyl-6-methoxyquinoline is expected to show distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring system, the protons of the ethyl group, and the protons of the methoxy (B1213986) group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons of the ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with their chemical shifts influenced by the adjacent quinoline ring. The methoxy group protons will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound would display signals for each unique carbon atom. The carbons of the quinoline ring will resonate in the aromatic region (δ 120-160 ppm). The carbons of the ethyl group and the methoxy group will appear in the upfield region of the spectrum.
For a structurally similar compound, 2-Ethyl-6-methoxy-4-phenylquinoline , the following ¹H and ¹³C NMR data have been reported, which can serve as a reference for estimating the chemical shifts for this compound.
| ¹H NMR Data of 2-Ethyl-6-methoxy-4-phenylquinoline | |
|---|---|
| Chemical Shift (δ, ppm) | Assignment |
| 8.01 (d, J = 9.1 Hz, 1H) | Aromatic-H |
| 7.55-7.50 (m, 4H) | Aromatic-H |
| 7.50-7.46 (m, 1H) | Aromatic-H |
| 7.35 (dd, J = 9.2, 2.9 Hz, 1H) | Aromatic-H |
| 7.21 (s, 1H) | Aromatic-H |
| 7.16 (d, J = 2.8 Hz, 1H) | Aromatic-H |
| 3.77 (s, 3H) | -OCH₃ |
| 3.00 (q, J = 7.6 Hz, 2H) | -CH₂CH₃ |
| 1.41 (t, J = 7.6 Hz, 3H) | -CH₂CH₃ |
| ¹³C NMR Data of 2-Ethyl-6-methoxy-4-phenylquinoline | |
|---|---|
| Chemical Shift (δ, ppm) | Assignment |
| 161.0, 157.3, 147.4, 144.4, 138.7 | Aromatic-C |
| 130.6, 129.3, 128.6, 128.2, 126.0 | Aromatic-C |
| 121.34, 121.27, 103.9 | Aromatic-C |
| 55.4 | -OCH₃ |
| 32.0 | -CH₂CH₃ |
| 14.1 | -CH₂CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₁₂H₁₃NO), the exact molecular weight can be calculated. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.
The fragmentation of alkylquinolines upon electron impact in the mass spectrometer typically follows predictable pathways. The molecular ion (M⁺) is expected to be observed, and its fragmentation would likely involve the loss of the ethyl group or parts of it. Common fragmentation patterns for alkyl-substituted aromatic compounds include benzylic cleavage, which in this case would be the cleavage of the bond between the quinoline ring and the ethyl group. This would lead to the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion. The stability of the resulting carbocations plays a significant role in the fragmentation process. The fragmentation of the methoxy group could also occur, leading to the loss of a methyl radical or a formyl radical (•CHO).
While a specific mass spectrum for this compound is not available in the provided search results, the study of various alkylquinolines has shown that their fragmentation is analogous to that of alkylbenzenes, with rearrangements of the molecular ion often preceding fragmentation.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.
Key expected absorption bands include:
C-H stretching vibrations for the aromatic quinoline ring and the aliphatic ethyl group, typically appearing in the region of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.
C=C and C=N stretching vibrations from the quinoline ring system, which are expected in the 1650-1450 cm⁻¹ region.
C-O stretching vibrations from the methoxy group, which would give a strong absorption band in the 1250-1000 cm⁻¹ range.
C-H bending vibrations for the aromatic and aliphatic components would also be present in the fingerprint region of the spectrum.
The following table summarizes the expected characteristic IR absorption bands for this compound based on general spectroscopic data for similar compounds. mdpi.com
| Functional Group | Expected Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 3000 - 2850 |
| Aromatic C=C and C=N Stretch | 1650 - 1450 |
| C-O Stretch (Aryl Ether) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |
X-ray Crystallography for Solid-State Structure Determination
While no specific X-ray crystallographic data for this compound has been found in the search results, studies on other quinoline derivatives provide insight into the type of information that can be obtained. For instance, the crystal structure of (E)-N-[(2-chloro-6-methoxyquinolin-3-yl)methylidene]-9-ethyl-9H-carbazol-3-amine reveals that the quinoline ring system is essentially planar. nih.gov X-ray diffraction analysis of such compounds typically provides the crystal system, space group, and unit cell parameters. This information is crucial for understanding intermolecular interactions, such as π-π stacking and hydrogen bonding, which govern the packing of molecules in the crystal lattice. nih.gov Should single crystals of this compound be obtained, X-ray crystallography would be the ideal method to unambiguously determine its solid-state structure.
Computational and Theoretical Investigations of 2 Ethyl 6 Methoxyquinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. From this, a wide range of properties, including molecular geometry, orbital energies, and reactivity indicators, can be derived.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. It offers a balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. rsc.orgnih.govrsc.org DFT is employed to optimize the molecular geometry of 2-Ethyl-6-methoxyquinoline, predicting bond lengths, bond angles, and dihedral angles to describe its most stable three-dimensional conformation.
A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. For quinoline (B57606) derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory are commonly used to determine these parameters. rsc.orgnih.gov
Global reactivity descriptors, such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's stability and reactivity. nih.gov
| Parameter | Definition | Typical Calculated Value for Quinoline Derivatives (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.75 to 4.25 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.0 to 2.25 |
The Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution (from electrons and nuclei) on the van der Waals surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. nih.govnih.gov
The MEP map is color-coded to indicate different potential regions:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interactions with positive charges. In this compound, such regions are expected around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy (B1213986) group due to the presence of lone pairs of electrons. mdpi.com
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These sites are prone to nucleophilic attack.
Green/Yellow: Regions of near-zero or intermediate potential.
By analyzing the MEP map, one can predict the molecule's reactivity and its hydrogen bonding capabilities, which are crucial for understanding its biological interactions. rsc.org The map provides a clear picture of the charge distribution and is used to rationalize the behavior of the molecule in various chemical environments. nih.govmdpi.com
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. semanticscholar.org This method is central to structure-based drug design, helping to elucidate the binding mode and affinity of a potential drug candidate within the active site of a biological target. nih.govresearchgate.net
For this compound, docking simulations can be performed to evaluate its potential as an inhibitor for various enzymes implicated in diseases. For example, quinoline derivatives have been studied as inhibitors for targets like HIV reverse transcriptase, various kinases, and P-glycoprotein. nih.govnih.gov The simulation places the ligand into the binding site of the receptor in various conformations and orientations, and a scoring function is used to estimate the binding affinity, typically expressed as a binding energy in kcal/mol. A more negative score indicates a more favorable binding interaction.
The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site. nih.govnih.gov These insights are crucial for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. nih.gov
| Target Protein (PDB ID) | Potential Therapeutic Area | Binding Energy (kcal/mol) of Representative Quinoline Ligands | Key Interacting Residues |
|---|---|---|---|
| HIV Reverse Transcriptase (e.g., 1RT2) | Antiviral (Anti-HIV) | -8.5 to -10.7 | LYS 101, LEU 100, ILE 180 |
| EGFR Tyrosine Kinase (e.g., 1M17) | Anticancer | -7.0 to -9.0 | MET 793, LYS 745, CYS 797 |
| P. falciparum Lactate Dehydrogenase (e.g., 1T24) | Antimalarial | -7.5 to -9.5 | ARG 171, ASP 168, THR 246 |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov By correlating molecular descriptors (physicochemical properties, electronic properties, or structural features) with a known biological response (e.g., IC50 values), a QSAR model can be developed to predict the activity of new, untested compounds. irma-international.orgtandfonline.com
For a series of quinoline derivatives, various molecular descriptors can be calculated, including:
Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges. walisongo.ac.id
Steric descriptors: Molecular volume, surface area.
Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water).
Topological descriptors: Indices that describe molecular branching and connectivity.
A statistical method, such as Multiple Linear Regression (MLR), is then used to build the model. The predictive power and robustness of the QSAR model are evaluated using statistical parameters like the coefficient of determination (R²), the cross-validated coefficient (q²), and the predicted R² (R²pred) for an external test set. nih.gov A statistically significant QSAR model can be a valuable tool for guiding the synthesis of new derivatives with potentially enhanced activity. mdpi.com
Example of a QSAR Model Equation: log(1/IC50) = β₀ + β₁(LogP) + β₂(Dipole) + β₃(LUMO) + ...
| QSAR Model | Statistical Parameter | Value | Interpretation |
|---|---|---|---|
| Antimalarial Quinoline Derivatives nih.gov | R² (Coefficient of Determination) | 0.80 | Indicates a good fit of the model to the training data. |
| q² (Cross-validated R²) | 0.70 | Indicates good internal predictive ability. | |
| R²pred (External Validation) | 0.63 | Indicates significant ability to predict the activity of new compounds. |
Computational Design of Derivatives and Reaction Pathways
Computational chemistry plays a proactive role in drug discovery through the rational design of new derivatives. nih.govnih.gov Based on insights from QSAR and molecular docking studies, the structure of a lead compound like this compound can be systematically modified in silico to enhance its biological activity or improve its pharmacokinetic properties.
For instance, if docking studies reveal that a specific region of the binding pocket is unoccupied, a functional group can be added to the ligand to form a new favorable interaction. Similarly, QSAR models can suggest which substitutions (e.g., electron-donating or electron-withdrawing groups at specific positions) are likely to increase potency. nih.gov Computational methods can also be used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of these newly designed compounds, helping to prioritize which derivatives are most promising for synthesis and experimental testing. nih.gov
Furthermore, theoretical calculations can be used to investigate potential synthetic routes. By calculating the energies of reactants, transition states, and products, computational chemistry can help elucidate reaction mechanisms and predict the feasibility of different synthetic pathways, thereby optimizing the chemical synthesis process. mdpi.comresearchgate.net
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Lattices
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgacs.org Based on the electron distribution of a molecule calculated from X-ray diffraction data, the Hirshfeld surface partitions the crystal space, defining a unique region for each molecule.
By mapping properties like dnorm (normalized contact distance) onto this surface, it is possible to identify specific intermolecular contacts and their relative strengths. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. nih.govnih.gov
| Interaction Type | Typical Contribution to Hirshfeld Surface for Quinoline Derivatives (%) iucr.orgnih.gov | Description |
|---|---|---|
| H···H | 28 - 44% | Represents van der Waals forces, often the most significant contributor. |
| C···H / H···C | 14 - 30% | Indicates C-H···π interactions or general van der Waals contacts. |
| O···H / H···O | 10 - 35% | Corresponds to C-H···O hydrogen bonds, crucial for crystal packing. |
| C···C | ~5% | Suggests the presence of π-π stacking interactions between aromatic rings. |
| N···H / H···N | ~2 - 14% | Indicates C-H···N hydrogen bonds involving the quinoline nitrogen. |
Pharmacological and Biological Research on 2 Ethyl 6 Methoxyquinoline and Analogues
Enzyme Inhibition Studies
The substituted quinoline (B57606) framework has been a foundation for the development of various enzyme inhibitors, targeting key players in pathological processes.
Acetylcholinesterase (AChE) and Human Carbonic Anhydrase (hCA) Inhibition
Acetylcholinesterase and human carbonic anhydrase are significant targets in the therapy of several diseases. researchgate.net AChE inhibitors are central to managing Alzheimer's disease, while hCA inhibitors are used in treating conditions like glaucoma and epilepsy. researchgate.netnih.gov A thorough review of existing scientific literature indicates a lack of specific research investigating the inhibitory activity of 2-Ethyl-6-methoxyquinoline against acetylcholinesterase and human carbonic anhydrase. While various quinolinone and other heterocyclic derivatives have been explored as inhibitors of these enzymes, studies focusing on the 2-ethyl-6-methoxy substituted quinoline are not presently available. researchgate.netmdpi.com
Enhancer of Zeste Homologue 2 (EZH2) Inhibition
Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that has emerged as a promising target in cancer therapy due to its role in tumor progression. nih.gov Research into novel EZH2 inhibitors has identified the quinoline scaffold as a promising starting point. Specifically, structure-activity relationship (SAR) studies on a series of 5-methoxyquinoline derivatives have demonstrated their potential as EZH2 inhibitors. nih.govresearchgate.net
One study led to the discovery of 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, which exhibited a half-maximal inhibitory concentration (IC50) of 1.2 μM against EZH2. This compound was shown to decrease the global levels of H3K27me3, a key product of EZH2's enzymatic activity, in cellular assays. nih.gov The initial lead compound in this series, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed an IC50 value of 28 μM, highlighting the importance of structural optimization. nih.gov These findings underscore that the methoxyquinoline core is a viable scaffold for developing new EZH2 inhibitors. nih.gov
Table 1: EZH2 Inhibition by Methoxyquinoline Analogues
| Compound Name | Structure | EZH2 IC50 (μM) |
|---|---|---|
| N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine | 5-methoxyquinoline derivative | 28 |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | 5-methoxyquinoline derivative | 1.2 |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a critical target in oncology, and its inhibitors are used to treat various cancers. nih.govnih.gov The quinoline and its isosteric quinazoline core are well-established scaffolds for designing potent EGFR kinase inhibitors. nih.govrsc.org Numerous derivatives have been synthesized and evaluated, demonstrating the importance of this structural motif for affinity to the EGFR kinase active site. nih.gov
For instance, a series of 6,7-disubstituted 4-anilino-quinazoline derivatives have shown potent EGFR inhibitory activity. nih.gov One such compound demonstrated a significantly higher inhibitory activity against wild-type EGFR (IC50 = 5.06 nM) compared to the reference drug lapatinib (IC50 = 27.06 nM). nih.gov Another study focused on quinoline-based dual-target inhibitors of EGFR and HER-2. rsc.org Within this series, a lead compound emerged as a potent dual inhibitor with IC50 values of 71 nM for EGFR and 31 nM for HER-2, outperforming the reference drug erlotinib as an EGFR inhibitor. rsc.org These examples highlight the versatility of the quinoline scaffold in the design of effective EGFR kinase inhibitors. rsc.orgnih.govresearchgate.net
Table 2: EGFR Kinase Inhibition by Representative Quinoline/Quinazoline Analogues
| Compound Class | Representative Compound | Target Kinase | IC50 (nM) |
|---|---|---|---|
| 4-anilino-quinazoline derivative | Compound 13 | EGFRwt | 5.06 |
| Quinoline-based dual inhibitor | Compound 5a | EGFR | 71 |
| Quinoline-based dual inhibitor | Compound 5a | HER-2 | 31 |
| Reference Drug | Lapatinib | EGFRwt | 27.06 |
| Reference Drug | Erlotinib | EGFR | 80 |
Metabotropic Glutamate Receptor Type 1 (mGluR1) Antagonism
Metabotropic glutamate receptor 1 (mGluR1) is implicated in various neurological and psychiatric disorders, making it an important target for drug development. researchgate.net Research has led to the discovery of a series of quinoline derivatives that act as selective and highly potent noncompetitive mGluR1 antagonists. nih.govnih.gov
A key discovery in this area was a compound identified as cis-10, which showed a potent mGluR1 antagonist activity with an IC50 of 20 nM in a cell-based assay. nih.gov Further optimization led to the synthesis of even more potent compounds, such as cis-64a, which displayed an antagonist potency of 0.5 nM for the human mGluR1 receptor. nih.gov Notably, a fluorine-containing quinoline derivative, 3-ethyl-2-fluoroquinolin-6-yl cis-(4-methoxycyclohexyl) methanone (cEFQ), which is structurally related to this compound, has been developed as a noncompetitive mGluR1 antagonist with high binding affinity. researchgate.net This line of research confirms that the quinoline core is a critical structural element for potent mGluR1 antagonism. researchgate.netnih.gov
Table 3: mGluR1 Antagonism by Quinoline Analogues
| Compound Name | Receptor Target | IC50 (nM) |
|---|---|---|
| cis-10 | rat mGluR1 | 20 |
| cis-64a | human mGluR1 | 0.5 |
| JNJ16259685 | rat mGluR1 | 3 |
| JNJ16259685 | human mGluR1 | 8 |
Antimicrobial Research
The quinoline ring is a well-known scaffold in the field of antimicrobial agents, with many derivatives showing potent activity against a wide range of pathogens.
Antibacterial Activities against Gram-Positive and Gram-Negative Bacteria
Derivatives of 6-methoxyquinoline (B18371) have been synthesized and evaluated for their in-vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of new 6-methoxyquinoline-3-carbonitrile (B3100304) derivatives were tested against Streptococcus pneumoniae and Bacillus subtilis (Gram-positive), and Pseudomonas aeruginosa and Escherichia coli (Gram-negative). researchgate.net
The results showed that several of the tested compounds displayed moderate to high activity. Specifically, an ester derivative (7b) and a thioether derivative (9c) showed the highest activity against the Gram-positive strains. researchgate.net The highest activity against Gram-negative strains was observed with compounds 7b, 7d, and 9b. researchgate.net Other research has also highlighted the potent antibacterial activity of various quinoline derivatives against multidrug-resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), with some compounds showing Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL. nih.govnih.gov
Table 4: Antibacterial Activity of Quinoline Analogues (MIC in μg/mL)
| Compound Class | Bacterial Strain | Gram Type | MIC (μg/mL) |
|---|---|---|---|
| Quinoline-2-one derivative (6c) | MRSA | Gram-Positive | 0.75 |
| Quinoline-2-one derivative (6c) | VRE | Gram-Positive | 0.75 |
| Quinoline-2-one derivative (6l) | MRSA | Gram-Positive | 1.50 |
| Quinoline-2-one derivative (6l) | VRE | Gram-Positive | 1.50 |
| 6-methoxyquinoline derivative (7b) | S. pneumoniae | Gram-Positive | - |
| 6-methoxyquinoline derivative (9c) | B. subtilis | Gram-Positive | - |
| 6-methoxyquinoline derivative (7b) | P. aeruginosa | Gram-Negative | - |
| 6-methoxyquinoline derivative (9b) | E. coli | Gram-Negative | - |
Note: Specific MIC values for the 6-methoxyquinoline derivatives were not provided in the abstract, only their relative activity was described.
Antifungal Properties
Quinoline derivatives have been identified as a promising scaffold for the development of new antifungal agents. Research has focused on 2,6-disubstituted quinolines, which have demonstrated fungicidal activity against pathogenic yeasts of the Candida genus. Notably, certain 6-amide and 6-urea derivatives show potent activity against Candida albicans, with some compounds also being effective against the emerging pathogen Candida glabrata. nih.gov
Studies have identified two subseries of 2,6-disubstituted quinolines, 6-amide and 6-urea derivatives, that exhibit fungicidal activity with Minimal Fungicidal Concentration (MFC) values below 15 µM against Candida albicans. nih.gov Specifically, 6-amide derivatives demonstrated the highest fungicidal activity, with some compounds characterized by MFC values between 6.25 and 12.5 µM. nih.gov Furthermore, several derivatives from both the 6-amide and 6-urea series were capable of eradicating C. albicans biofilms. nih.gov The mechanism for some of these compounds involves the induction of endogenous reactive oxygen species in the yeast biofilms. nih.gov
In other research, fluorinated quinoline analogues have been synthesized and tested against various phytopathogenic fungi. nih.gov These compounds showed good antifungal activity, with some exhibiting greater than 80% activity against S. sclerotiorum and others showing high activity against R. solani. nih.gov Additionally, amiloride and hexamethylene amiloride (HMA) analogues with substitutions at the 6-position have been investigated. A series of 6-(2-benzofuran)amiloride and HMA analogues showed a significant increase in activity against Cryptococcus neoformans and possessed broad-spectrum activity against other fungal pathogens, including multidrug-resistant clinical isolates. frontiersin.orgescholarship.org
Table 1: Antifungal Activity of Selected 2,6-Disubstituted Quinoline Derivatives
| Compound Type | Target Organism | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 6-Amide Quinoline Derivatives | Candida albicans | MFC | 6.25 - 12.5 | nih.gov |
| 6-Amide Quinoline Derivatives | Candida glabrata | MFC | < 50 | nih.gov |
| 6-Urea Quinoline Derivatives | Candida albicans | MFC | < 15 | nih.gov |
Antiviral Investigations
The quinoline scaffold is a critical component in various medicinal agents and has been shown to possess remarkable antiviral activity. nih.govnih.gov Quinoline derivatives have been found to be potent against a wide range of viruses, including Zika virus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, and hepatitis C virus. nih.govnih.gov
The versatility of the quinoline structure allows for diverse substitutions at multiple positions, which can enhance binding affinity and selectivity for viral proteins and nucleic acids. doi.org The aromatic nature of the quinoline ring facilitates hydrophobic interactions that can inhibit viral replication. doi.org For instance, certain 2,8-bis(trifluoromethyl)quinoline derivatives have demonstrated the ability to inhibit Zika virus (ZIKV) replication in vitro, with some showing activity similar to the antimalarial drug mefloquine. nih.gov
Further studies into quinoline-based compounds have explored their potential as broad-spectrum antiviral agents. By modifying the quinoline scaffold, researchers aim to optimize antiviral action and improve the selectivity index. researchgate.net For example, the introduction of an aryl group at the piperazine (B1678402) moiety of a fluoroquinolone shifted its activity from antibacterial to antiviral, with specific action against HIV. researchgate.net Another area of investigation involves 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines, which have been shown to be low-toxicity, potent interferon inducers and antivirals. nih.govresearchgate.net Among these, morpholine and 4-methyl-piperidine derivatives were identified as the most active and least cytotoxic compounds in the series. nih.govresearchgate.net
Table 2: Antiviral Activity of Selected Quinoline Analogues
| Compound/Derivative | Target Virus | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Quinoline Derivative 4 | Respiratory Syncytial Virus (RSV) | EC₅₀ | 8.6 | doi.org |
| Quinoline Derivative 6 | Yellow Fever Virus (YFV) | EC₅₀ | 3.5 | doi.org |
Antimalarial Research and Photochemical Reactivity
The quinoline core is the foundation for some of the most vital antimalarial drugs, such as chloroquine (B1663885) and quinine. nih.gov Research continues to explore new quinoline derivatives to combat drug-resistant strains of malaria parasites.
Antiplasmodial Activity Against Plasmodium falciparum
Quinoline-containing drugs are thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria parasite's life cycle. nih.gov They accumulate in the parasite's acidic food vacuole and are believed to inhibit the polymerization of toxic heme, which is released during haemoglobin breakdown. This leads to a buildup of free heme, killing the parasite. nih.govresearchgate.net
A derivative closely related to the subject compound, 8-[(4'-Amino-1'-methylbutyl)amino]-4-ethyl-6-methoxyquinoline, also known as 4-ethylprimaquine, was synthesized and evaluated for its antimalarial potential. It demonstrated activity approximately equal to that of the established drug primaquine against Plasmodium cynomolgi in Rhesus monkeys and was found to be less toxic in a mouse screen. nih.gov The development of new quinoline derivatives is a key strategy to overcome the challenge of drug resistance in Plasmodium falciparum. nih.govnih.gov Research has shown that some hydroxy-naphthoquinone derivatives are effective in vitro against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum, with 50% inhibition of parasite growth (IC₅₀) at concentrations ranging from 7 to 44.5 µM. nih.gov
**Table 3: Antiplasmodial Activity of Naphthoquinone Derivatives Against *P. falciparum***
| Parasite Strain | Compound Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 3D7 (Chloroquine-sensitive) | Hydroxy-naphthoquinone derivatives | IC₅₀ | 7 - 44.5 | nih.gov |
| Dd2 (Chloroquine-resistant) | Hydroxy-naphthoquinone derivatives | IC₅₀ | 7 - 44.5 | nih.gov |
Photochemical Reactions and Photobiological Mechanisms
A significant challenge in the development of quinoline-based drugs is their potential for phototoxicity. nih.gov Upon exposure to UV radiation, some antimalarial drugs can form transient species that lead to photodamage. nih.gov Photophysical studies on quinoline antimalarials like quinine have been conducted to understand the decay pathways of their excited states. These experiments show that upon absorbing light, these molecules can undergo processes like fluorescence and intersystem crossing. nih.gov For some quinoline derivatives, photoionization processes can lead to the formation of radical cations. nih.gov These reactive species can then cause damage to biological targets. In vitro assays have demonstrated that this photoactivity can lead to phototoxicity in cultured fibroblasts and the photoperoxidation of lipids. nih.gov
Strategies for Non-Phototoxic Antimalarial Development
Given the phototoxic potential of some quinoline compounds, a key research goal is to design new derivatives that retain antimalarial efficacy while minimizing light-induced adverse effects. researchgate.net Medicinal chemistry strategies are employed to mitigate the risk of phototoxicity. One general approach involves modifying the chemical structure to alter its photophysical properties. For example, reducing the aromaticity of a molecule can help prevent phototoxicity. researchgate.net Another strategy is to modify the compound to rebalance properties like lipophilicity, which can influence how the drug interacts with biological membranes and its susceptibility to photochemical reactions. researchgate.net The development of non-phototoxic antimalarials is crucial for creating safer therapeutic agents. nih.gov
Antitumour and Anticancer Research
The quinoline scaffold and its derivatives have also been extensively investigated for their potential as anticancer agents. The methoxy (B1213986) group, in particular, has been shown to promote cytotoxic activity in various cancer cell lines. mdpi.com
Research into 2-aryl-6-substituted quinazolinones, which are structurally related to quinolines, has yielded compounds with potent anti-proliferative effects against a range of human cancer cells, including melanoma, lung carcinoma, and hepatoma. nih.gov One such compound, MJ66 (6-(pyrrolidin-1-yl)-2-(naphthalen-1-yl)quinazolin-4-one), was found to be highly active against melanoma M21 cells with an IC₅₀ value of approximately 0.033 µM. nih.gov The mechanism of action for these compounds can involve the disruption of microtubule dynamics, leading to mitotic arrest and cell death. nih.gov
Another promising lead compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, exhibited extremely high antiproliferative activity in the NIH-NCI 60 human tumour cell line panel, with GI₅₀ values in the low to subnanomolar range. nih.gov Mechanistic studies revealed that this compound inhibits tumour cell proliferation, induces apoptosis, and acts as a tumour-vascular disrupting agent by targeting established blood vessels in tumours. nih.gov The presence of a methoxy group is often a key feature in these active compounds, though its position on the ring structure greatly affects the biological activity. mdpi.comresearchgate.net
Table 4: Anticancer Activity of Selected Quinoline/Quinazolinone Analogues
| Compound | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|---|
| MJ66 | M21 | Melanoma | IC₅₀ | ~0.033 | nih.gov |
| 2-ethoxy (6o) | Multiple | Various | GI₅₀ | Nanomolar range | nih.gov |
| 2-cyclopropylmethoxy (6p) | Multiple | Various | GI₅₀ | Nanomolar range | nih.gov |
Cell Line Cytotoxicity Evaluation (e.g., HepG2, HCT116)
Research into the cytotoxic effects of quinoline derivatives is crucial for identifying potential anti-cancer agents. While specific data on the cytotoxicity of this compound against HepG2 (human liver cancer) and HCT116 (human colon cancer) cell lines is not extensively available in the reviewed literature, studies on analogous compounds, such as 6-methoxy-2-arylquinolines, provide valuable insights into the potential effects of this class of compounds.
The evaluation of cytotoxicity is a fundamental step in drug discovery, determining a compound's ability to inhibit the growth of cancer cells. A standard method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
In studies of 6-methoxy-2-arylquinoline analogues, cytotoxicity was assessed against different human cancer cell lines, such as the P-gp-overexpressing gastric carcinoma cell line EPG85-257RDB and its drug-sensitive counterpart, EPG85-257P. nih.govnih.gov The findings indicated that many of these compounds demonstrated low to moderate toxicity. nih.govnih.gov For instance, two alcoholic derivatives, designated as 5a and 5b, exhibited negligible or much lower cytotoxic effects in both cell lines, which was a desirable characteristic for their primary investigation as P-glycoprotein inhibitors rather than as direct cytotoxic agents. nih.govnih.gov
Table 1: Cytotoxicity Data for Selected 6-methoxy-2-arylquinoline Analogues
| Compound | Cell Line | Cytotoxicity Profile |
| Analogue 5a | EPG85-257RDB | Low to moderate |
| EPG85-257P | Low to moderate | |
| Analogue 5b | EPG85-257RDB | Low to moderate |
| EPG85-257P | Low to moderate |
Note: This table is illustrative of the type of data generated in cytotoxicity studies of quinoline analogues and is based on findings from studies on cell lines other than HepG2 and HCT116.
P-glycoprotein (P-gp) Inhibition Studies
P-glycoprotein (P-gp) is a transmembrane protein that plays a significant role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic drugs. nih.govnih.gov The inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of existing anti-cancer treatments. nih.gov Several quinoline derivatives have been investigated for their potential to act as P-gp inhibitors.
Studies on a series of synthesized 6-methoxy-2-arylquinoline analogues have shown promising results in P-gp inhibition. nih.govnih.gov The inhibitory activity is often evaluated by measuring the accumulation of a known P-gp substrate, such as rhodamine 123, inside cancer cells. An increase in the intracellular concentration of the substrate in the presence of the test compound indicates P-gp inhibition.
In one such study, several 6-methoxy-2-arylquinoline derivatives were evaluated for their P-gp inhibitory activity. nih.govnih.gov Among the tested compounds, the alcoholic derivatives 5a and 5b were found to be significant inhibitors of P-gp-mediated efflux of rhodamine 123 at a concentration of 10 μM. nih.govnih.gov Their potency was compared to that of verapamil, a well-known P-gp inhibitor.
Key Findings from P-gp Inhibition Studies:
Compound 5a demonstrated P-gp inhibitory activity that was 1.3-fold stronger than verapamil. nih.govnih.gov
Compound 5b was identified as the most potent inhibitor in the series, with an activity 2.1-fold stronger than verapamil. nih.govnih.gov
In contrast, the carboxylic and methyl carboxylate quinoline derivatives in the same series did not show significant P-gp inhibitory activity at concentrations below 10 μM. nih.gov
Structure-activity relationship (SAR) data from these studies suggest that the presence of a hydroxyl methyl group at position 4 of the quinoline ring is crucial for the P-gp efflux inhibition of these compounds. nih.govnih.gov
Table 2: P-glycoprotein (P-gp) Inhibition Data for Selected 6-methoxy-2-arylquinoline Analogues
| Compound | Concentration | P-gp Inhibition Fold (vs. Verapamil) |
| Analogue 5a | 10 μM | 1.3 |
| Analogue 5b | 10 μM | 2.1 |
| Verapamil | - | 1.0 (Reference) |
Structure Activity Relationship Sar Analysis of 2 Ethyl 6 Methoxyquinoline
Impact of the Ethyl Group at Position 2 on Biological Activity
The substituent at the C2-position of the quinoline (B57606) nucleus plays a pivotal role in modulating the molecule's interaction with biological targets. While extensive research has explored aryl substitutions at this position, the specific impact of an ethyl group is noteworthy. Generally, the introduction of small alkyl groups at the C2-position is a critical determinant of biological activity.
Research on quinoline derivatives has shown that the nature of the substituent at position 2 can significantly influence the compound's potency and mechanism of action. While some studies suggest that substitutions at this position can sometimes reduce activity, the presence of a lower alkyl group, such as ethyl, is often associated with potent biological effects. For instance, in the context of antibacterial quinolones, alkyl substitution at the N-1 position is considered essential for activity, with lower alkyl groups like ethyl and cyclopropyl (B3062369) often yielding compounds with greater potency. Although this relates to the N-1 position, it highlights the general importance of small alkyl groups in modulating the activity of the quinoline scaffold.
The ethyl group, being a small, lipophilic moiety, can influence the molecule's pharmacokinetic and pharmacodynamic properties. Its size and flexibility can allow for optimal fitting into the hydrophobic pockets of target enzymes or receptors. The electron-donating nature of the ethyl group can also modulate the electron density of the quinoline ring system, which may be crucial for key interactions with biological macromolecules. The precise impact, however, is highly dependent on the specific biological target. For example, in some contexts, a larger or more complex substituent at C2 might be necessary for enhanced activity, while in others, the compact nature of the ethyl group could be advantageous.
Role of the Methoxy (B1213986) Group at Position 6 on Biological Potency
The methoxy group (-OCH3) at the C6-position of the quinoline ring is a key feature that significantly enhances the biological potency of numerous quinoline-based compounds. This is attributed to its electronic and steric properties, as well as its ability to participate in hydrogen bonding. The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, which is a crucial interaction for binding to many biological targets.
In the realm of anticancer agents, the presence of a methoxy group on the quinoline scaffold has been shown to be critical for activity. For example, studies on 6-methoxy-2-arylquinolines have demonstrated their potential as P-glycoprotein (P-gp) inhibitors, which are important in overcoming multidrug resistance in cancer. nih.govnih.gov The methoxy group at position 6, in particular, has been identified as a key contributor to this inhibitory activity. Its electron-donating nature increases the electron density of the quinoline ring, which can enhance binding to the P-gp transporter.
Furthermore, the position of the methoxy group on the quinoline ring is crucial. Comparative studies have indicated that a methoxy group at the 6-position often results in superior activity compared to its placement at other positions, such as the 8-position. This highlights the specific spatial and electronic requirements of the target's binding site. The metabolic stability conferred by the methoxy group, compared to a more readily metabolized hydroxyl group, also contributes to its favorable impact on biological potency.
| Compound Class | Biological Activity | Role of 6-Methoxy Group |
| 6-Methoxy-2-arylquinolines | P-glycoprotein Inhibition | Enhances binding to P-gp, contributing to the reversal of multidrug resistance. |
| Quinine (natural product) | Antimalarial | The 6-methoxy group is a key structural feature of this historically important antimalarial drug. |
| Anticancer Quinolines | Cytotoxicity | Often associated with increased potency against various cancer cell lines. |
Influence of Substituent Variations at Other Positions on Overall Activity
While the 2-ethyl and 6-methoxy groups are defining features of the parent compound, modifications at other positions of the quinoline ring (C3, C4, C5, C7, and C8) can further fine-tune its biological activity. The introduction of different functional groups at these positions can alter the molecule's size, shape, lipophilicity, and electronic distribution, thereby affecting its interaction with specific biological targets.
For instance, in the series of 6-methoxy-2-arylquinolines investigated as P-gp inhibitors, substitutions at the C4-position were found to be critical. The introduction of a hydroxylmethyl group (-CH2OH) at this position significantly enhanced P-gp inhibitory activity compared to a carboxylic acid or its methyl ester. nih.govnih.gov This suggests that a hydrogen bond-donating group at C4 is favorable for interaction with the target.
| Position of Substitution | Type of Substituent | Impact on Biological Activity |
| C4 | Hydroxymethyl (-CH2OH) | Increased P-glycoprotein inhibitory activity. |
| C4 | Carboxylic acid (-COOH) | Reduced P-glycoprotein inhibitory activity. |
| C5 | Amino (-NH2) | Can confer antibacterial activity. |
| C7 | Piperazine (B1678402)/Pyrrolidine | Often leads to active antibacterial compounds. |
| C8 | Hydroxyl (-OH) | Can be important for certain anticancer activities. |
Correlation Between Molecular Structure and Pharmacological Efficacy
The pharmacological efficacy of 2-Ethyl-6-methoxyquinoline and its analogues is a direct consequence of its three-dimensional structure and the physicochemical properties of its constituent functional groups. A clear correlation exists between the molecular structure and the observed biological activity, which can be understood in terms of steric, electronic, and hydrophobic interactions.
The electronic properties of the substituents are also paramount. The electron-donating methoxy group at C6 enhances the electron density of the quinoline ring system, which can be crucial for forming stable complexes with biological targets. Conversely, the introduction of electron-withdrawing groups at other positions can modulate this electron density, fine-tuning the binding affinity and selectivity of the compound.
Steric factors, governed by the size and shape of the substituents, dictate the complementarity of the molecule to its binding site. The relatively small size of the ethyl group at C2 may allow for a snug fit into a specific hydrophobic pocket, while bulkier substituents might be detrimental to activity due to steric hindrance. The precise positioning of key functional groups, such as the hydrogen-bond-accepting methoxy group at C6 and any hydrogen-bond-donating groups at other positions, is essential for establishing the specific intermolecular interactions required for potent biological activity. Quantitative structure-activity relationship (QSAR) studies on various quinoline series have often highlighted the importance of these molecular descriptors in predicting pharmacological efficacy.
Advanced Applications and Materials Science Research
Coordination Chemistry: 2-Ethyl-6-methoxyquinoline as a Ligand in Metal Complexes
The nitrogen atom in the quinoline (B57606) ring of this compound possesses a lone pair of electrons, making it an effective monodentate ligand for coordinating with metal ions. The field of coordination chemistry explores the synthesis and properties of the resulting metal complexes, which can exhibit diverse geometries and intermolecular interactions.
Research on the coordination chemistry of quinoline derivatives has led to the synthesis of various transition metal complexes. While specific studies on this compound are limited, extensive work on the closely related 6-methoxyquinoline (B18371) (6-MeOQ) provides significant insight into its expected behavior as a ligand. Monomeric complexes of several divalent and monovalent transition metals, including Cobalt(II), Nickel(II), Copper(II), Zinc(II), and Silver(I), have been successfully prepared using 6-MeOQ. rsc.org
The synthesis typically involves the reaction of the quinoline ligand with a corresponding metal salt in a suitable solvent. The resulting complexes can be neutral or ionic, depending on the metal and the counter-ions present. For example, complexes with the general formula M(6-MeOQ)₂Cl₂ have been synthesized for Ni(II), Cu(II), and Zn(II), where the metal center is coordinated to two nitrogen atoms from the quinoline ligands and two chloride ions, forming a tetrahedral MN₂Cl₂ coordination sphere. rsc.org
In contrast, reactions with different metal salts can yield ionic complexes. For instance, a complex with cobalt was found to have the formula H(6-MeOQ)⁺[Co(6-MeOQ)Cl₃]⁻, where the cobalt atom is part of a tetrahedral anionic complex. rsc.org Similarly, a silver complex was characterized as [Ag(6-MeOQ)₂]⁺NO₃⁻. rsc.org
These complexes are typically characterized using a range of analytical techniques:
Single-Crystal X-ray Diffraction: Provides definitive information on the molecular structure, bond lengths, bond angles, and coordination geometry of the metal center.
FTIR Spectroscopy: Used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the quinoline ring.
UV-visible Spectroscopy: Gives information about the electronic transitions within the complex and helps to elucidate the coordination environment of the metal ion.
The table below summarizes the formulation and coordination environments of metal complexes synthesized with the analogous 6-methoxyquinoline ligand.
| Metal Ion | Complex Formula | Coordination Environment of Metal |
| Ni(II) | Ni(6-MeOQ)₂Cl₂ | Tetrahedral (MN₂Cl₂) |
| Cu(II) | Cu(6-MeOQ)₂Cl₂ | Tetrahedral (MN₂Cl₂) |
| Zn(II) | Zn(6-MeOQ)₂Cl₂ | Tetrahedral (MN₂Cl₂) |
| Co(II) | H(6-MeOQ)⁺[Co(6-MeOQ)Cl₃]⁻ | Tetrahedral (in anion) |
| Ag(I) | [Ag(6-MeOQ)₂]⁺NO₃⁻ | Linear (in cation) |
Data sourced from a study on 6-methoxyquinoline complexes. rsc.org
The way metal complexes pack together in a solid-state crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions, which include hydrogen bonding and π-π stacking, are crucial in determining the final crystal structure and can influence the material's bulk properties. mdpi.com
For metal complexes involving aromatic ligands like 6-methoxyquinoline, π-π stacking interactions between the quinoline rings of adjacent complex units are particularly significant. rsc.org The analysis of the crystal structures of M(6-MeOQ)₂Cl₂ complexes reveals that these π-stacking contacts play a major role in the supramolecular assembly. rsc.org
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways for Enhanced Yield and Selectivity
The synthesis of quinoline (B57606) and its derivatives is a well-established field, yet there is a continuous drive to develop more efficient, cost-effective, and environmentally friendly methods. nih.gov Traditional methods such as the Skraup, Doebner–Von Miller, and Friedländer syntheses often require harsh conditions and can result in moderate yields and mixtures of products. mdpi.com Future research into the synthesis of 2-Ethyl-6-methoxyquinoline will likely focus on modern catalytic systems and green chemistry principles to overcome these limitations.
Key areas of exploration include:
Nanocatalyzed Reactions: The use of nanocatalysts offers significant advantages, including high efficiency, reusability, and mild reaction conditions. nih.gov Research into catalysts like nano ZnO or magnetic nanoparticles could lead to high-yield, solvent-free syntheses of this compound. nih.govrsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields. rsc.org Applying this technique to established multicomponent reactions could provide a rapid and efficient route to the target molecule. mdpi.comrsc.org
Ionic Liquids: Ionic liquids can serve as both catalysts and solvents, offering a green alternative to traditional volatile organic solvents and potentially improving reaction rates and selectivity in Friedländer-type reactions. mdpi.com
Transition Metal-Free Protocols: Developing synthetic routes that avoid heavy metals is a key goal of green chemistry. nih.gov Iodine-mediated or catalyst-free aerobic reactions represent promising avenues for the eco-friendly synthesis of quinoline derivatives. nih.gov
| Synthetic Approach | Potential Catalyst/Conditions | Anticipated Advantages | Reference |
|---|---|---|---|
| Nanocatalysis | Nano ZnO, Magnetic Nanoparticles | High yield (68-98%), solvent-free, catalyst reusability | nih.gov |
| Microwave-Assisted Synthesis | Montmorillonite K-10, HCl | Reduced reaction time, high atom economy, excellent yields | rsc.org |
| Ionic Liquid Catalysis | [bmim]HSO4, [Msim][OOCCCl3] | Green alternative, short reaction times, high yields (up to 100%) | mdpi.com |
| Transition Metal-Free Synthesis | Molecular Iodine, Aerobic Oxidation | Environmentally friendly, low-cost, mild reaction conditions | nih.gov |
Targeted Drug Design and Optimization through SAR Refinements
The quinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. rsc.org Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For this compound, future research will involve systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic profile.
Key SAR refinement strategies could include:
Modification of the 2-Ethyl Group: The size and lipophilicity of the alkyl group at the C2 position can influence binding to biological targets. Future studies could explore replacing the ethyl group with other alkyl, cycloalkyl, or aryl groups to probe the spatial requirements of the binding pocket. However, it is noted that introducing substituents at position 2 can sometimes reduce activity. slideshare.net
Modification of the 6-Methoxy Group: The electron-donating methoxy (B1213986) group at C6 can significantly impact the electronic properties of the quinoline ring and its interactions with targets. rsc.org Research suggests that a fluorine atom at this position can enhance antibacterial activity, while a chloro group is also consistent with active compounds. slideshare.net Exploring other electron-donating or electron-withdrawing groups at this position could fine-tune the molecule's activity.
Substitution at Other Positions: The quinoline ring offers multiple sites for modification. For instance, introducing substituents at the C3, C4, and C7 positions has been shown to be critical for the activity of various quinoline derivatives. slideshare.netacs.org A piperazine (B1678402) ring at position 7, for example, is a feature of active antibacterial compounds. slideshare.net
| Position | Current Group | Proposed Modification | Rationale/Hypothesized Effect | Reference |
|---|---|---|---|---|
| 2 | -CH2CH3 | -CH3, -Cyclopropyl, -Phenyl | Modulate lipophilicity and steric interactions. | slideshare.net |
| 6 | -OCH3 | -F, -Cl, -CF3 | Alter electronic properties; fluorine can enhance antibacterial activity. | rsc.orgslideshare.net |
| 3 | -H | -Methanol, Small alkyl groups | A substituent at C3 has been found to be critical for α2C-adrenoceptor antagonism. | acs.org |
| 4 | -H | -Amino, -Amido | The 4-aminoquinoline (B48711) core is essential for antimalarial activity. | youtube.com |
| 7 | -H | Piperazine, Pyrrolidine | Substitutions at C7 are known to yield active antibacterial compounds. | slideshare.net |
Investigation of New Biological Targets and Mechanisms of Action
Quinoline alkaloids and their synthetic derivatives exhibit a vast array of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory effects. nih.govnih.govlongdom.org A crucial future direction for this compound is to screen it against a wide range of biological targets to identify novel therapeutic applications. Elucidating its mechanism of action will be paramount for its development as a potential drug candidate. nih.govnih.gov
Future investigations should focus on:
Broad-Spectrum Biological Screening: The compound should be tested in assays for various diseases. Given the known activities of quinolines, initial screening could focus on cancer cell lines, various bacterial and fungal strains, and parasites like Plasmodium falciparum. rsc.orgnih.gov
Target Identification: If biological activity is observed, subsequent studies will be needed to identify the specific molecular target(s). nih.gov This can be achieved through a combination of biochemical assays, genetic methods, and computational modeling. nih.gov Known targets for quinoline drugs include bacterial DNA gyrase, topoisomerases, and kinases. nih.gov
Mechanistic Studies: Understanding how this compound exerts its biological effect is critical. For example, like chloroquine (B1663885), it may interfere with heme detoxification in malaria parasites or, like fluoroquinolones, it could target bacterial topoisomerases. nih.govwikipedia.org
| Potential Therapeutic Area | Potential Molecular Target | Rationale Based on Quinoline Class | Reference |
|---|---|---|---|
| Antimalarial | Heme Polymerase, Purine Nucleoside Phosphorylase | Quinine and chloroquine interfere with the parasite's heme detoxification pathway. | wikipedia.org |
| Anticancer | DNA Topoisomerase I/II, Tyrosine Kinases (EGFR, VEGFR-2) | Camptothecin is a known topoisomerase I inhibitor; other quinolines inhibit kinases. | nih.govnih.gov |
| Antibacterial | DNA Gyrase, Topoisomerase IV | Fluoroquinolone antibiotics function by inhibiting these bacterial enzymes. | nih.gov |
| Anti-inflammatory | Cyclooxygenase (COX), Cytokine pathways | Various quinoline derivatives have demonstrated anti-inflammatory properties. | nih.govnih.gov |
Applications in Advanced Functional Materials and Optoelectronics
Beyond pharmacology, the unique electronic and photophysical properties of the quinoline ring make it an attractive candidate for applications in materials science. scielo.br The conjugated aromatic system of this compound suggests it could possess interesting fluorescent and electroluminescent properties. dtic.mil Future research should explore its potential as a building block for advanced functional materials.
Potential areas of application include:
Organic Light-Emitting Diodes (OLEDs): Polyquinolines have been investigated as promising materials for OLEDs, with emissions spanning the visible spectrum. dtic.mil The electron-accepting nature of the quinoline core makes it suitable for electron-transporting layers or as an emissive component in devices. mdpi.com
Fluorescent Probes and Sensors: The fluorescence of quinoline derivatives can be sensitive to their local environment, making them suitable for use as chemical sensors or biological probes. scielo.brrsc.org Research could focus on how the fluorescence of this compound responds to changes in pH, metal ions, or binding to biomolecules.
Nonlinear Optical (NLO) Materials: Chalcones containing quinoline moieties have been investigated for their NLO properties, which are important for applications in telecommunications and optical computing. rsc.org
| Application Area | Relevant Properties to Investigate | Rationale | Reference |
|---|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Electroluminescence, Photoluminescence Quantum Yield, Excited State Lifetime | Polyquinolines are known to be effective light-emitting materials. | dtic.mil |
| Fluorescent Sensors | Fluorescence Spectroscopy, Stokes Shift, Quantum Yield, Solvatochromism | Quinoline fluorescence can be modulated by environmental factors. | scielo.brrsc.org |
| Organic Photodetectors | Photoconductivity, Charge Carrier Mobility | Organic materials are being developed for lightweight, flexible photodetectors for health monitoring. | mdpi.com |
| Nonlinear Optical Materials | Intramolecular Charge Transfer (ICT), Hyperpolarizability | Donor-acceptor structures based on quinolines can exhibit NLO properties. | rsc.org |
Q & A
Q. What are the common synthetic routes for 2-ethyl-6-methoxyquinoline, and how do reaction conditions influence yield?
- Methodological Answer: this compound can be synthesized via heterocyclization of substituted anthranilate derivatives. For example, acylation of 4,5-dimethoxy-methylanthranilate with ethyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed cyclization, is a documented route . Reaction temperature, solvent polarity, and catalyst selection critically affect yield. Lower temperatures (e.g., 0–5°C) may suppress side reactions, while polar aprotic solvents like DMF enhance cyclization efficiency.
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer:
- NMR : The methoxy group (-OCH₃) at position 6 appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR. The ethyl group (-CH₂CH₃) at position 2 shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm) .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 201 confirms the molecular weight. Fragmentation patterns include loss of the ethyl group (-29 amu) and methoxy moiety (-31 amu) .
Q. What purification strategies are effective for isolating this compound?
Q. How does solvent choice impact the stability of this compound during storage?
Q. What safety protocols are recommended for handling this compound in the lab?
- Methodological Answer: Use nitrile gloves (EN374 standard) and Type P95 respirators to avoid dermal/airborne exposure. In case of spills, neutralize with activated carbon and dispose as hazardous waste. Emergency eyewash stations and fume hoods are mandatory .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in the protonation behavior of this compound under varying pH?
- Methodological Answer: Fluorescence spectroscopy reveals pH-dependent excited-state protonation. At pH < 4, the quinoline nitrogen protonates, causing a blue shift in emission (λem ≈ 400 nm). Time-resolved fluorescence decay assays quantify proton exchange rates (e.g., kprotonation ≈ 10⁹ s⁻¹ in acidic media) . Contrast with quinine (lower basicity due to intramolecular H-bonding) highlights structural determinants of photophysical behavior .
Q. What strategies optimize reaction yields when scaling up this compound synthesis?
- Methodological Answer: Continuous flow reactors improve heat/mass transfer compared to batch methods. For example, a microreactor with residence time <5 minutes at 135°C enhances yield by 15–20% by minimizing thermal degradation . Statistical optimization (e.g., Box-Behnken design) identifies critical parameters like reagent stoichiometry and temperature gradients.
Q. How do solvent reorientation dynamics affect the fluorescence emission of this compound?
- Methodological Answer: Solvent relaxation time (τsolvent) influences the edge excitation red shift (EERS). In viscous solvents (e.g., glycerol), delayed solvent reorientation results in a red-shifted emission (Δλ ≈ 20 nm). Time-correlated single-photon counting (TCSPC) quantifies solvent-emitter interactions, with dielectric constant (ε) and polarity index correlating with Stokes shift magnitude .
Q. What analytical approaches resolve contradictions in NMR data for structurally similar quinoline derivatives?
- Methodological Answer:
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electron density distributions. The methoxy group’s electron-donating effect activates positions 5 and 8 for electrophilic attack, while the ethyl group sterically hinders position 2. Transition state analysis (IRC) validates predicted activation energies (±5 kcal/mol accuracy) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
